![molecular formula C12H12F3NO4S B1303356 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid CAS No. 251096-97-6](/img/structure/B1303356.png)
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid
Overview
Description
“1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 251096-97-6 . It has a molecular weight of 323.29 . The IUPAC name for this compound is 1-{[3-(trifluoromethyl)phenyl]sulfonyl}proline .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not mentioned in the retrieved documents.Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule . The compound also contains a trifluoromethyl group and a phenylsulfonyl group .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 107 - 108°C . The predicted boiling point is 184.7±50.0 °C and the predicted density is 1.49±0.1 g/cm3 . The predicted acidity coefficient (pKa) is -7.99±0.20 .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The presence of this group in a compound can lead to the development of new drugs with improved efficacy and safety profiles.
Antidepressant Medication Research
Compounds containing the trifluoromethyl group, such as fluoxetine, have been used in the treatment of depression, panic disorder, and obsessive–compulsive disorder . Research into analogs of “1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid” could lead to the discovery of new antidepressant medications.
Agrochemical Synthesis
The trifluoromethyl group is also found in agrochemicals due to its ability to resist degradation and improve the bioavailability of the active ingredients . This compound could be studied for its potential use in creating more effective and durable pesticides or herbicides.
Catalysis
In the field of catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes . Researchers could explore the use of this compound in developing new catalytic systems for chemical synthesis.
Material Science
The unique properties of the trifluoromethyl group can be utilized in material science, particularly in the development of advanced materials with specific electronic or optical characteristics .
Enantioselective Synthesis
The pyrrolidine ring is known for its contribution to the stereochemistry of molecules. The compound could be valuable in the study of enantioselective synthesis, where the goal is to produce chiral molecules with high enantiomeric purity .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various biological targets . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals .
Mode of Action
The trifluoromethyl group is known to participate in various chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The pyrrolidine ring, due to its sp3-hybridization, allows efficient exploration of the pharmacophore space .
Biochemical Pathways
Pyrrolidine analogs have been reported to have diverse therapeutic applications, including anti-inflammatory, antiviral, and antituberculosis effects .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The trifluoromethyl group has been reported to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNZZKHRKJIGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380631 | |
Record name | 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
251096-97-6 | |
Record name | 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 251096-97-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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